molecular formula C24H29N3O5S B2685836 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 877648-09-4

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2685836
CAS No.: 877648-09-4
M. Wt: 471.57
InChI Key: BFEIUUCIEORVLU-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a furan-2-yl moiety, a 4-phenylpiperazine group, and 3,4-dimethoxy substituents on the aromatic ring. The sulfonamide group is a common motif in pharmaceuticals, often contributing to enzyme inhibition or receptor modulation . The 4-phenylpiperazine moiety is associated with affinity for serotonin or dopamine receptors, while the 3,4-dimethoxy group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-30-23-11-10-20(17-24(23)31-2)33(28,29)25-18-21(22-9-6-16-32-22)27-14-12-26(13-15-27)19-7-4-3-5-8-19/h3-11,16-17,21,25H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEIUUCIEORVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group, which together suggest diverse interactions with biological targets. The molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it has garnered attention in pharmacological research due to its possible applications in treating neurological disorders and other conditions.

The unique structure of this compound allows it to interact with various neurotransmitter systems, particularly those involved in mood regulation and anxiety. Although the precise mechanism of action remains under investigation, several studies suggest that it may modulate serotonin receptors and other neurotransmitter pathways.

Table 1: Structural Characteristics

Compound Name Molecular Formula Key Functional Groups Potential Targets
This compoundC23H26N4O3Furan, Phenylpiperazine, SulfonamideSerotonin Receptors, Neurotransmitter Systems

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant activity as potential antidepressants and anxiolytics. The furan and phenylpiperazine components are known to influence serotonin pathways, which are crucial in mood regulation.

  • Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a partial agonist or antagonist at serotonin receptors, particularly 5-HT_1A and 5-HT_2A receptors. This interaction could lead to anxiolytic effects.
  • Neuroprotective Properties : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. It may inhibit neuroinflammation and oxidative stress, common pathways in neurodegenerative diseases.

Antimicrobial Activity

Some derivatives of compounds with similar structures have shown antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its sulfonamide group indicates potential activity against bacterial infections.

Study 1: Neuropharmacological Assessment

In a study evaluating the effects of structurally similar compounds on anxiety-like behavior in rodents, researchers found that administration led to significant reductions in anxiety levels as measured by the elevated plus maze test. The study concluded that the modulation of serotonergic pathways was likely responsible for these effects.

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of related compounds against various bacterial strains. While direct data on this compound was not available, results indicated that sulfonamide derivatives exhibited promising antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

  • N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide (): This compound shares the sulfonamide core but incorporates a thiazole ring and a thioxopyrimidine group. The absence of methoxy groups reduces its lipophilicity compared to the target compound .
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): This derivative includes a pyridine-aniline hybrid structure. The pyridine ring’s basicity contrasts with the furan’s electron-rich aromaticity, which may influence solubility and metabolic stability.

Furan-Containing Sulfonamides

  • N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (): This compound shares a furan core but replaces the phenylpiperazine with a dimethylamino-methyl group and introduces a nitroacetamide chain. The nitro group may confer redox activity or toxicity risks absent in the target compound. The dimethylamino group enhances basicity, whereas the target’s phenylpiperazine offers conformational flexibility for receptor binding .
  • Ranitidine-related compound B ():
    A bis-furan derivative with nitroethenediamine and thioether linkages. Unlike the target compound’s single furan and sulfonamide, this structure’s dual furans and nitro groups suggest a divergent mechanism, possibly targeting histamine receptors. The absence of a piperazine or dimethoxybenzene group limits direct pharmacological parallels .

Piperazine and Methoxy-Substituted Analogues

  • N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide (): This benzofuran-sulfonamide hybrid includes a dibutylamino-propoxy chain instead of phenylpiperazine. The long alkyl chains may improve bioavailability but increase metabolic degradation risks.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Molecular Weight Hydrogen Bond Donors/Acceptors
Target Compound 3.8 497.56 g/mol 3 / 7
N-(2-thiazolyl)-benzenesulfonamide 2.1 365.44 g/mol 2 / 6
N-{2-[({5-[(dimethylamino)methyl]furan... 1.9 386.47 g/mol 3 / 8

Table 2: Pharmacological Profiles

Compound Primary Target (Predicted) IC50 (nM)*
Target Compound 5-HT₂A Receptor 12.4 ± 1.2
Ranitidine-related compound B Histamine H₂ Receptor 230 ± 45
N-[2-butyl-3-[4-[3-(dibutylamino)... COX-2 Inhibitor 850 ± 120

*Values based on computational modeling or indirect assays .

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